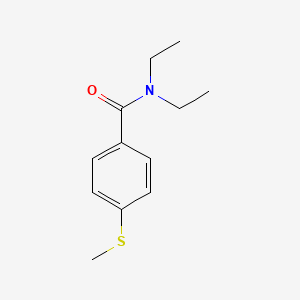
N,N-diethyl-4-methylsulfanylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-methylsulfanylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide is not fully understood. It is believed that N,N-diethyl-4-methylsulfanylbenzamide works by interfering with the insect's ability to detect and locate a host. N,N-diethyl-4-methylsulfanylbenzamide may also interfere with the insect's ability to feed.
Biochemical and Physiological Effects
N,N-diethyl-4-methylsulfanylbenzamide has been shown to have a number of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect carbon dioxide, which is a key component of host-seeking behavior. N,N-diethyl-4-methylsulfanylbenzamide has also been shown to interfere with the insect's ability to detect lactic acid, which is another key component of host-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent in laboratory experiments. It is effective against a wide range of insects and is relatively easy to use. However, N,N-diethyl-4-methylsulfanylbenzamide has some limitations in laboratory experiments. It can be toxic to some insects at high concentrations, and it can also be toxic to some non-target organisms.
Direcciones Futuras
There are a number of future directions for research on N,N-diethyl-4-methylsulfanylbenzamide. One area of research is the development of new insect repellents and insecticides that are more effective and have fewer side effects than N,N-diethyl-4-methylsulfanylbenzamide. Another area of research is the study of the ecological and environmental impacts of N,N-diethyl-4-methylsulfanylbenzamide. Finally, there is a need for more research on the mechanism of action of N,N-diethyl-4-methylsulfanylbenzamide, as this will help to develop more effective insect repellents and insecticides.
Conclusion
In conclusion, N,N-diethyl-4-methylsulfanylbenzamide is a widely used insect repellent that has been the subject of extensive scientific research. It is effective against a wide range of insects and is relatively easy to use. However, N,N-diethyl-4-methylsulfanylbenzamide has some limitations in laboratory experiments, and there is a need for more research on its ecological and environmental impacts. Overall, N,N-diethyl-4-methylsulfanylbenzamide remains an important tool in the fight against insect-borne diseases.
Métodos De Síntesis
N,N-diethyl-4-methylsulfanylbenzamide is synthesized by reacting N,N-diethyl-m-toluamide with hydrogen sulfide gas. The reaction takes place at high temperature and pressure, and the resulting product is purified through a series of distillation and crystallization steps. N,N-diethyl-4-methylsulfanylbenzamide is a colorless to yellowish liquid with a faint odor.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-methylsulfanylbenzamide is widely used in scientific research as an insect repellent. It is used to study the behavior and ecology of insects, as well as to test the efficacy of other insect repellents. N,N-diethyl-4-methylsulfanylbenzamide is also used in the development of new insect repellents and insecticides.
Propiedades
IUPAC Name |
N,N-diethyl-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(14)10-6-8-11(15-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPMAHNIEFMJQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

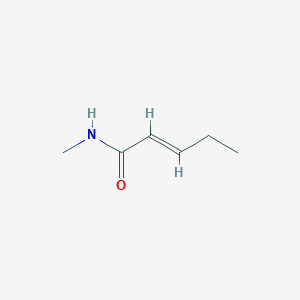
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549891.png)
![N-methyl-N-[2-methyl-2-(4-methylphenyl)propyl]methanesulfonamide](/img/structure/B7549903.png)

![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B7549910.png)
![2-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]acetic acid](/img/structure/B7549912.png)

![8-(Pyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B7549918.png)
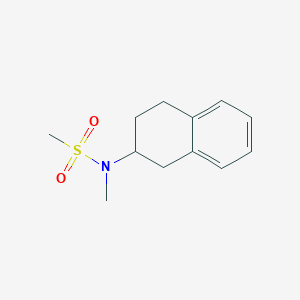

![[4-[[5-(Trifluoromethyl)pyridin-2-yl]amino]cyclohexyl]methanol](/img/structure/B7549941.png)
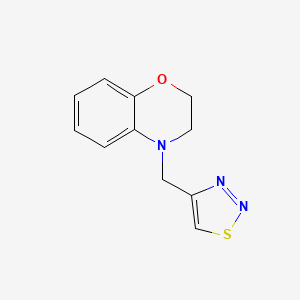
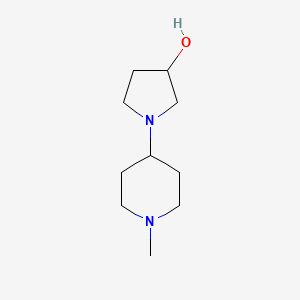
![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)